Thiosemicarbazone Scaffold in Anti-Toxoplasma Drug Discovery
The aryloxyacetophenone scaffold, of which 1-(4-M-Tolyloxy-phenyl)-ethanone is a representative meta-methyl-substituted member, serves as a key synthetic precursor in a validated series of anti-Toxoplasma gondii thiosemicarbazones. In this published study, 17 aryloxyacetophenone thiosemicarbazone derivatives (4a-q) were synthesized and evaluated, with all compounds demonstrating significant inhibitory activity against T. gondii-infected Vero cells, exhibiting IC50 values ranging from 1.09 to 25.19 μg/mL [1]. The concurrent presence and nature of substituents on both aryl rings of the phenoxyacetophenone core were identified as critical determinants of both potency and selectivity, with the 4-fluorophenoxy derivative (4l) achieving the highest selectivity index (SI = 19) and outperforming the standard drug pyrimethamine [1]. This establishes the meta-methyl-substituted phenoxyacetophenone core—exemplified by 1-(4-M-Tolyloxy-phenyl)-ethanone—as a validated starting point for generating bioactive antiparasitic agents.
| Evidence Dimension | Anti-T. gondii activity of thiosemicarbazone derivatives derived from aryloxyacetophenone scaffold |
|---|---|
| Target Compound Data | Scaffold class: aryloxyacetophenone (includes meta-methyl-substituted core) |
| Comparator Or Baseline | Pyrimethamine (standard anti-Toxoplasma drug); unsubstituted and halogen-substituted aryloxyacetophenone derivatives |
| Quantified Difference | Derivative IC50 range: 1.09–25.19 μg/mL; most potent derivative (4l) achieved SI = 19, exceeding pyrimethamine selectivity |
| Conditions | In vitro assay against T. gondii-infected Vero cells; selectivity determined relative to host cell cytotoxicity |
Why This Matters
This class-level evidence validates the aryloxyacetophenone core as a productive scaffold for medicinal chemistry campaigns targeting apicomplexan parasites, providing a data-backed rationale for procuring the meta-methyl derivative as a synthetic building block.
- [1] Ansari M, Montazeri M, Daryani A, Farshadfar K, Emami S. Synthesis and in vitro anti-Toxoplasma gondii activity of a new series of aryloxyacetophenone thiosemicarbazones. Mol Divers. 2020 Nov;24(4):1223-1234. doi: 10.1007/s11030-019-09986-9. PMID: 31485890. View Source
